Cyclohexyl selenol
CAS No.:
Cat. No.: VC19170075
Molecular Formula: C6H11Se
Molecular Weight: 162.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11Se |
|---|---|
| Molecular Weight | 162.12 g/mol |
| Standard InChI | InChI=1S/C6H11Se/c7-6-4-2-1-3-5-6/h6H,1-5H2 |
| Standard InChI Key | SHKWSQDBEUZETI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)[Se] |
Introduction
Synthesis of Cyclohexyl Selenol
Reduction of Diselenides
Cyclohexyl selenol can be synthesized via reduction of cyclohexyl diselenide (C₆H₁₁Se-SeC₆H₁₁). Common reducing agents include:
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Rongalite (HOCH₂SO₂Na): Efficient for converting selenocyanates to diselenides .
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Sodium Borohydride (NaBH₄): Widely used for diselenide reduction under mild conditions .
Example Procedure:
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Cyclohexyl diselenide is treated with NaBH₄ in ethanol at 0–25°C.
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The reaction proceeds via cleavage of the Se-Se bond, yielding cyclohexyl selenol .
From Selenocyanates
Selenocyanates (R-SeCN) serve as masked selenols. Reduction with Rongalite in aqueous methanol selectively produces diselenides, which can be further reduced to selenols :
Direct Synthesis from Elemental Selenium
Cyclohexyl Grignard reagents (C₆H₁₁MgBr) react with elemental selenium (Se⁰) to form cyclohexyl selenol :
Physicochemical Properties
Physical State and Stability
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Appearance: Colorless to pale yellow liquid.
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Boiling Point: Estimated ~150–160°C (extrapolated from alkyl selenols).
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Solubility: Miscible with organic solvents (e.g., THF, DCM); limited water solubility.
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Stability: Air-sensitive, requiring storage under inert atmosphere (N₂/Ar) .
Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 1.2–1.8 (m, cyclohexyl), δ 1.9 (t, SeH) | |
| ⁷⁷Se NMR | δ 200–300 ppm (characteristic for R-SeH) | |
| IR | ν(Se-H) ~2350 cm⁻¹, ν(C-Se) ~550 cm⁻¹ |
Reactivity and Chemical Transformations
Nucleophilic Substitution
Cyclohexyl selenol acts as a nucleophile in SN2 reactions. For example, it reacts with alkyl halides to form selenoethers :
Oxidation Reactions
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Formation of Diselenides: Air oxidation yields cyclohexyl diselenide :
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Selenoxides: Controlled oxidation with H₂O₂ forms selenoxides, intermediates in elimination reactions .
Metal Complexation
Cyclohexyl selenol coordinates to transition metals (e.g., Pd, Ni), facilitating catalytic cycles in cross-coupling reactions . For instance, Pd complexes of cyclohexyl selenol enable selenylation of alkynes:
Michael Additions
The selenol group adds to α,β-unsaturated carbonyl compounds, forming β-selenolated products :
Applications in Organic Synthesis
Synthesis of Selenoethers
Cyclohexyl selenol is a precursor to selenoethers, used in materials science and catalysis. For example, polystyrene-supported selenoethers serve as recyclable catalysts .
Radical Reactions
Under photoredox conditions, cyclohexyl selenol participates in radical chain reactions, enabling C-Se bond formation .
Bioconjugation
Selenols are employed in native chemical ligation (NCL) for protein modification. Cyclohexyl selenol derivatives could facilitate site-specific labeling of biomolecules .
Future Directions
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